molecular formula C22H14ClN5O3 B2368325 2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1396865-12-5

2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2368325
CAS No.: 1396865-12-5
M. Wt: 431.84
InChI Key: KSILNXWWSZPMFC-UHFFFAOYSA-N
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Description

2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H14ClN5O3 and its molecular weight is 431.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis Techniques

    The compound has been synthesized through various methods. One such method involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, to obtain derivatives including 1,2,4-triazole and 1,3,4-oxadiazole rings, which have shown promising plant growth stimulating effects (Pivazyan et al., 2019).

  • Anticancer Properties

    Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. For instance, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were assessed for in vitro anti-cancer activity using a monolayer proliferation assay in a panel of 12 cell lines. Some of these derivatives exhibited significant potency (Maftei et al., 2016).

Molecular Interaction and Synthesis

  • Molecular Interaction Studies

    The interactions of related compounds with other molecules have been studied to understand their potential uses. For instance, the reaction of N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride produced new cyclization products, and these compounds were evaluated for their effects on pentosidine formation (Okuda et al., 2015).

  • Synthesis of Derivatives

    Several studies have focused on synthesizing and characterizing derivatives of this compound for various biological applications. For example, chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus were synthesized and screened for antimicrobial activity (Joshi et al., 2012).

Other Applications

  • Antimicrobial Activity

    Various derivatives have been synthesized and evaluated for their antimicrobial properties. Synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, for example, revealed significant antimicrobial activities (Katariya et al., 2021).

  • Potential for Polyimides

    Derivatives of this compound have been used in the synthesis of new, thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers were found to be soluble in various solvents and showed potential for various industrial applications (Mansoori et al., 2012).

Properties

IUPAC Name

2-[[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5O3/c23-17-8-2-1-6-15(17)20-25-21(31-26-20)16-7-5-10-27(22(16)30)13-14-12-19(29)28-11-4-3-9-18(28)24-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSILNXWWSZPMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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